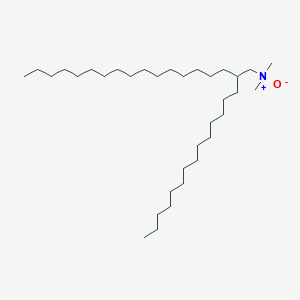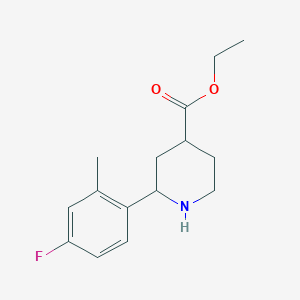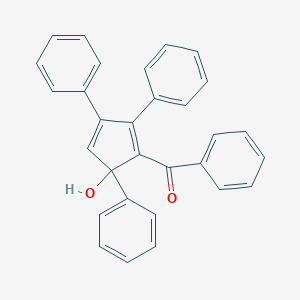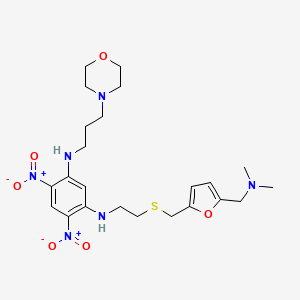
1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N'-(3-(4-morpholinyl)propyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N’-(3-(4-morpholinyl)propyl)- is a complex organic compound with a unique structure that includes multiple functional groups such as amines, nitro groups, and a morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N’-(3-(4-morpholinyl)propyl)- involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core 1,3-benzenediamine structure, followed by the introduction of the nitro groups, the furanyl moiety, and the morpholine ring. Each step involves careful control of reaction conditions such as temperature, pH, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N’-(3-(4-morpholinyl)propyl)- can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amine groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as halides or other amines in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could introduce various functional groups depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N’-(3-(4-morpholinyl)propyl)- involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, the nitro groups may participate in redox reactions, while the amine groups can form hydrogen bonds with target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzenediamine, 2-methyl-: Similar structure but lacks the additional functional groups present in the target compound.
1,3-Benzenediamine, 4-methyl-: Another similar compound with a different substitution pattern on the benzene ring.
1,3-Benzenediamine, 5-nitro-: Contains a nitro group but lacks the other complex functionalities.
Uniqueness
1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N’-(3-(4-morpholinyl)propyl)- is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from simpler analogs.
Propriétés
Numéro CAS |
142744-22-7 |
|---|---|
Formule moléculaire |
C23H34N6O6S |
Poids moléculaire |
522.6 g/mol |
Nom IUPAC |
3-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-(3-morpholin-4-ylpropyl)-4,6-dinitrobenzene-1,3-diamine |
InChI |
InChI=1S/C23H34N6O6S/c1-26(2)16-18-4-5-19(35-18)17-36-13-7-25-21-14-20(22(28(30)31)15-23(21)29(32)33)24-6-3-8-27-9-11-34-12-10-27/h4-5,14-15,24-25H,3,6-13,16-17H2,1-2H3 |
Clé InChI |
YCFVMRRJBBQZHF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=CC=C(O1)CSCCNC2=C(C=C(C(=C2)NCCCN3CCOCC3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


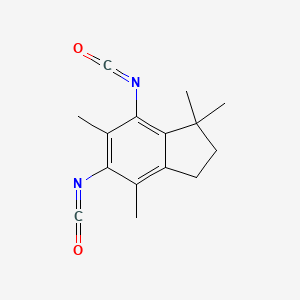
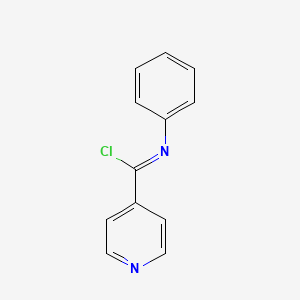
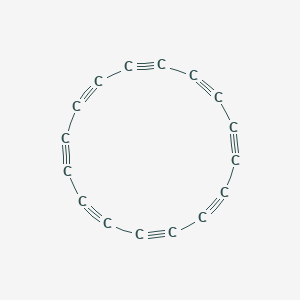

![4-[1-(Bicyclo[3.3.1]nonan-9-ylidene)ethyl]phenol](/img/structure/B12543992.png)
![Trimethyl[(1-methylcycloprop-2-en-1-yl)methyl]silane](/img/structure/B12544019.png)
![Propanamide, 3-bromo-N-[(4-methylphenyl)sulfonyl]-](/img/structure/B12544027.png)

![1,2-Di([1,1'-biphenyl]-4-yl)-1,1,2,2-tetramethyldisilane](/img/structure/B12544053.png)
![1H-Indole-2-carboxylic acid, 5-[4-hydroxy-3-(1-methylethyl)phenoxy]-](/img/structure/B12544060.png)
